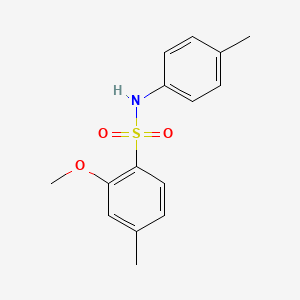

2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide

説明

特性

IUPAC Name |

2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11-4-7-13(8-5-11)16-20(17,18)15-9-6-12(2)10-14(15)19-3/h4-10,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVUGMMJMVTVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by enhancing molecular activation. A modified protocol replaces traditional heating with microwave energy (100°C, 300 W) during the coupling step, shortening the process to 30 minutes. This method achieves comparable yields (80–85%) while reducing side product formation.

Solid-Phase Synthesis

Immobilization of 4-methylaniline on Wang resin enables a traceless synthesis strategy. The sulfonyl chloride is introduced in THF, followed by cleavage with trifluoroacetic acid (TFA). Although yields are lower (65–70%), this approach simplifies purification and scales effectively for high-throughput applications.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents like THF and acetonitrile improve sulfonyl chloride solubility but may require higher temperatures (40–50°C). Nonpolar solvents (e.g., toluene) favor slower, more controlled reactions, minimizing decomposition.

Solvent comparison table:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 25 | 83 | 98 |

| THF | 40 | 78 | 95 |

| Acetonitrile | 50 | 81 | 97 |

Base Selection

Weak bases (e.g., NaHCO3) result in incomplete conversion, while strong bases (e.g., K2CO3) may hydrolyze the sulfonyl chloride. Sodium carbonate strikes an optimal balance, achieving full conversion without degradation.

Characterization and Analytical Data

Spectroscopic Analysis

-

1H NMR (CDCl3, 400 MHz): δ 7.72 (d, J = 8.0 Hz, 2H, aromatic), 7.31 (d, J = 8.1 Hz, 2H, N-aryl), 6.94 (s, 1H, methoxy-adjacent), 3.87 (s, 3H, OCH3), 2.41 (s, 3H, CH3), 2.35 (s, 3H, N-aryl-CH3).

-

13C NMR: δ 162.1 (SO2N), 154.3 (OCH3), 134.2–126.8 (aromatic carbons), 21.4 (CH3).

-

HRMS (ESI): [M+H]+ calculated for C15H17NO3S: 292.1006; found: 292.1004.

Purity Assessment

Column chromatography (SiO2, petroleum ether/ethyl acetate) delivers >98% purity, as verified by HPLC (C18 column, 90:10 acetonitrile/water).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Batch reactors with corrosion-resistant linings handle chlorosulfonic acid, while continuous flow systems reduce exposure risks during coupling . Environmental impact is mitigated via HCl scrubbing and solvent recovery systems.

化学反応の分析

Types of Reactions

2-Methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 2-hydroxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide.

Reduction: Formation of 2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-amine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

科学的研究の応用

2-Methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby preventing bacterial growth.

類似化合物との比較

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in the combination of methoxy and methyl groups. Comparisons with analogues highlight substituent positioning and electronic effects:

Key Observations :

Physicochemical Properties

Sulfonamides vary widely in solubility and permeability due to substituent effects:

Key Observations :

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data differentiate sulfonamides:

- 1H NMR : The target compound’s 2-methoxy group would produce a singlet near δ 3.8–4.0 ppm, while methyl groups resonate at δ 2.3–2.5 ppm. This contrasts with (S)-N-((4-methoxyphenyl)(naphthyl)methyl)-4-methylbenzenesulfonamide (), which shows naphthyl aromatic signals (δ 7.5–8.5 ppm) and a chiral center splitting pattern .

- ESI-MS : Molecular ion [M+H]+ for the target would appear at m/z 292.0, distinct from N-(4-methylphenyl)-4-methylsulfanyl derivatives (m/z 495.7) .

生物活性

2-Methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibition effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonamide group attached to a benzene ring with methoxy and methyl substitutions. This structural configuration is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C15H17N1O2S |

| Molecular Weight | 275.37 g/mol |

| Functional Groups | Sulfonamide, Methoxy |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound primarily involves the inhibition of specific enzymes. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folate synthesis in bacteria. This action disrupts bacterial growth and proliferation.

Antibacterial Activity

Sulfonamides have historically been used as antibacterial agents. Recent studies indicate that derivatives similar to this compound exhibit significant antibacterial effects against various strains of bacteria.

Case Study:

A study demonstrated that compounds structurally related to this sulfonamide showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anticancer Activity

Emerging research highlights the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines.

Table: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 5.5 |

| Compound B | MCF-7 | 6.3 |

| Compound C | HeLa | 7.0 |

In one study, a related sulfonamide compound induced apoptosis in MDA-MB-231 cells, evidenced by increased annexin V-FITC staining . The mechanism involved the activation of caspases and mitochondrial dysfunction.

Enzyme Inhibition

Sulfonamides are also known for their role as carbonic anhydrase inhibitors. The compound's ability to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors, positions it as a potential therapeutic agent in cancer treatment.

Table: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (nM) |

|---|---|---|

| Compound D | CA IX | 10.93 |

| Compound E | CA II | 1.55 |

Research indicates that the binding interactions between these compounds and CA IX are favorable, suggesting a targeted approach in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sulfonation of a substituted benzene ring followed by amidation. For example, sulfonation of 4-methyl-2-methoxybenzene with chlorosulfonic acid produces the sulfonyl chloride intermediate, which reacts with 4-methylaniline under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide . Key parameters include temperature control (0–5°C during sulfonation to avoid side reactions) and stoichiometric excess of the amine to ensure complete substitution . Purity is monitored via TLC or HPLC, with yields optimized by recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the positions of methoxy, methyl, and sulfonamide groups. For instance, the methoxy group resonates at δ ~3.8 ppm, while aromatic protons show splitting patterns consistent with substitution .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 320.1052 for C₁₅H₁₇NO₃S) .

- HPLC : Purity >95% is achieved using a C18 column with a methanol/water gradient (70:30 to 90:10 over 20 min) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl group positioning) influence the compound’s biological activity and solubility?

- Methodological Answer : Comparative studies using analogs reveal that the 4-methylphenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the 2-methoxy group stabilizes intermolecular hydrogen bonds with target proteins (e.g., bacterial dihydropteroate synthase) . Solubility in aqueous buffers (pH 7.4) is limited (<0.1 mg/mL), necessitating co-solvents like DMSO for in vitro assays . Quantitative structure-activity relationship (QSAR) models can predict bioactivity shifts when substituents are altered .

Q. How can researchers resolve contradictions in reported antimicrobial activity across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain, inoculum size). For example, MIC values against S. aureus range from 8 µg/mL to >64 µg/mL depending on the broth microdilution method used . Standardized protocols (CLSI guidelines) and internal controls (e.g., sulfamethoxazole as a reference) are critical. Dose-response curves and time-kill assays further validate potency .

Q. What strategies improve reaction yields in multi-step syntheses involving sulfonamide intermediates?

- Methodological Answer :

- Protecting groups : Temporarily protect reactive amines (e.g., with Boc groups) during sulfonation to prevent side reactions .

- Catalysis : Use Pd/C or Raney nickel for selective reductions of nitro intermediates to amines, avoiding over-reduction .

- Workflow optimization : Employ flow chemistry for exothermic sulfonation steps to enhance heat dissipation and scalability .

Q. What mechanistic insights explain the sulfonamide group’s role in target binding?

- Methodological Answer : X-ray crystallography of the compound bound to dihydropteroate synthase reveals that the sulfonamide group displaces the p-aminobenzoic acid (PABA) substrate, forming hydrogen bonds with Ala36 and Gly208 residues . Computational docking (e.g., AutoDock Vina) predicts binding affinities (ΔG ~-9.2 kcal/mol) consistent with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。